3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride
Description
Nomenclature and Chemical Classification
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride belongs to the class of substituted pyrrolidine derivatives, specifically characterized by the presence of a chlorophenoxy substituent at the 3-position of the pyrrolidine ring. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, indicating the precise positioning of substituents on both the pyrrolidine and phenoxy portions of the molecule. The molecular structure consists of a five-membered pyrrolidine ring, which is a saturated nitrogen heterocycle, substituted with a phenoxy group that bears both chlorine and methyl substituents at the 2- and 4-positions, respectively.
The classification of this compound encompasses multiple chemical categories. Primarily, it functions as a pyrrolidine derivative, placing it within the broader family of nitrogen-containing heterocyclic compounds that have gained significant attention in pharmaceutical research due to their three-dimensional structural complexity and potential for stereospecific interactions. The presence of the phenoxy group classifies it additionally as an aryl ether derivative, while the chlorine substitution places it within the chlorinated organic compounds category. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it more suitable for various experimental applications and potential pharmaceutical formulations.
| Chemical Property | Specification |
|---|---|
| Molecular Classification | Substituted pyrrolidine derivative |
| Heterocycle Type | Five-membered nitrogen heterocycle |
| Functional Groups | Phenoxy ether, chloroalkyl substituent |
| Salt Form | Hydrochloride |
| Structural Features | 3-Position substituted pyrrolidine |
The stereochemical considerations of this compound are particularly significant, as the pyrrolidine ring exhibits conformational flexibility through a phenomenon known as pseudorotation. This dynamic behavior, combined with the potential for chirality at the 3-position of the pyrrolidine ring, contributes to the compound's overall structural complexity and potential for enantioselective biological interactions. The spatial arrangement of the chlorophenoxy substituent relative to the pyrrolidine ring creates distinct three-dimensional conformations that influence both chemical reactivity and biological activity profiles.
Historical Context of Chlorophenoxy Heterocyclic Compounds
The development of chlorophenoxy compounds has its roots in the mid-twentieth century agricultural chemistry revolution, where chlorinated phenoxy derivatives first gained prominence as herbicidal agents. The initial synthesis and application of compounds such as 2,4-dichlorophenoxyacetic acid and related derivatives established the fundamental understanding of how chlorine substitution on phenoxy systems could dramatically alter biological activity and environmental persistence. These early investigations revealed that the positioning and number of chlorine atoms on the phenyl ring significantly influenced both the potency and selectivity of biological effects.
The evolution from simple chlorophenoxy herbicides to more complex heterocyclic derivatives represents a significant advancement in synthetic organic chemistry. The integration of nitrogen-containing heterocycles, particularly pyrrolidine rings, with chlorophenoxy moieties emerged from recognition that heterocyclic scaffolds could provide enhanced selectivity and reduced environmental persistence compared to their purely aromatic predecessors. This transition reflected broader trends in medicinal chemistry toward the utilization of saturated heterocycles for improved pharmacological properties.
Historical investigations into chlorophenoxy compounds revealed their mechanism of action involves disruption of cellular processes through interaction with specific protein targets, leading to the understanding that structural modifications could fine-tune these interactions. The half-life studies of chlorophenoxy compounds in biological systems, ranging from 13 to 39 hours for various derivatives, provided crucial insights into the relationship between molecular structure and metabolic stability. These findings established the foundation for designing modified chlorophenoxy compounds with improved pharmacokinetic properties.
| Historical Period | Development Milestone | Significance |
|---|---|---|
| 1940s-1950s | Initial chlorophenoxy herbicides | Established chlorine substitution effects |
| 1960s-1970s | Mechanistic studies | Understanding of protein interactions |
| 1980s-1990s | Heterocyclic incorporation | Enhanced selectivity and reduced persistence |
| 2000s-Present | Pyrrolidine derivatives | Advanced pharmaceutical applications |
The recognition that chlorophenoxy compounds could be metabolized through specific pathways, with excretion patterns influenced by urinary pH and dose levels, led to sophisticated structure-activity relationship studies. These investigations revealed that chlorine positioning on the phenyl ring affects not only biological potency but also metabolic stability and clearance mechanisms. The development of analytical methods for detecting chlorophenoxy compounds in biological matrices further advanced the field by enabling precise pharmacokinetic studies.
Significance in Organochemical Research
The significance of this compound in organochemical research stems from its representation of advanced heterocyclic design principles that have become central to modern drug discovery efforts. Pyrrolidine-containing compounds have emerged as privileged scaffolds in medicinal chemistry due to their ability to efficiently explore pharmacophore space through three-dimensional arrangements that are not accessible with planar aromatic systems. The incorporation of chlorophenoxy substituents adds another dimension of structural complexity, providing opportunities for specific molecular interactions that can be fine-tuned through systematic structural modifications.
Research investigations have demonstrated that pyrrolidine derivatives exhibit remarkable versatility in binding to various biological targets, including enzymes, receptors, and ion channels. The five-membered ring structure allows for conformational flexibility while maintaining sufficient rigidity to enable selective binding interactions. Studies have shown that the stereochemistry at different positions of the pyrrolidine ring can dramatically influence biological activity, with different stereoisomers often exhibiting completely different pharmacological profiles. This stereochemical sensitivity makes pyrrolidine derivatives particularly valuable for developing highly selective therapeutic agents.
The chlorophenoxy moiety contributes additional layers of complexity to the compound's research significance. Chlorine substitution patterns on aromatic rings have been extensively studied for their effects on electronic properties, lipophilicity, and metabolic stability. The specific 2-chloro-4-methyl substitution pattern in this compound creates a unique electronic environment that influences both chemical reactivity and potential biological interactions. Research has shown that chlorine atoms in ortho positions to ether linkages can participate in intramolecular interactions that stabilize particular conformations, potentially enhancing binding affinity to target proteins.
Contemporary research efforts have focused on understanding how the combination of pyrrolidine and chlorophenoxy structural elements creates synergistic effects in biological systems. Studies investigating structure-activity relationships have revealed that compounds containing both features often exhibit enhanced potency compared to either structural element alone. The pyrrolidine ring provides the three-dimensional framework necessary for selective protein binding, while the chlorophenoxy group contributes specific electronic and hydrophobic interactions that strengthen overall binding affinity.
| Research Area | Contribution | Impact |
|---|---|---|
| Stereochemistry | Three-dimensional molecular recognition | Enhanced selectivity |
| Electronic Effects | Chlorine substitution patterns | Optimized binding affinity |
| Conformational Analysis | Pyrrolidine pseudorotation | Dynamic structure-activity relationships |
| Synthetic Methodology | Heterocyclic functionalization | Advanced synthetic strategies |
The compound's significance extends to synthetic methodology development, where it serves as a model system for studying advanced organic transformations. The presence of multiple functional groups provides opportunities for selective modification reactions, including halogenation, oxidation, and coupling reactions. Research into the synthesis of such compounds has led to the development of new catalytic methods and reaction conditions that are applicable to broader classes of heterocyclic compounds.
Research Objectives and Scientific Rationale
The primary research objectives surrounding this compound center on understanding its potential as a lead compound for pharmaceutical development and as a synthetic intermediate for accessing more complex molecular architectures. Scientific rationale for investigating this compound stems from the well-established biological activities of related pyrrolidine derivatives and the proven ability of chlorophenoxy substituents to enhance molecular selectivity and potency. Contemporary research aims to elucidate the precise structure-activity relationships that govern this compound's interactions with biological targets.
A fundamental research objective involves comprehensive characterization of the compound's conformational behavior and stereochemical properties. The pyrrolidine ring's pseudorotation creates multiple accessible conformations, each potentially exhibiting different biological activities. Research efforts focus on identifying the bioactive conformations and understanding how the chlorophenoxy substituent influences conformational preferences. Advanced computational modeling studies combined with experimental nuclear magnetic resonance spectroscopy investigations provide detailed insights into the dynamic equilibrium between different ring conformations.
Mechanistic studies represent another crucial research objective, aimed at understanding the molecular basis for any observed biological activities. Research has shown that pyrrolidine derivatives can interact with various enzyme systems, including those involved in neurotransmitter metabolism and cellular signaling pathways. The specific electronic properties imparted by the 2-chloro-4-methyl substitution pattern may enable selective interactions with particular protein binding sites, making detailed mechanistic investigations essential for rational drug design efforts.
| Research Objective | Methodology | Expected Outcome |
|---|---|---|
| Conformational Analysis | Nuclear magnetic resonance/Computational modeling | Bioactive conformation identification |
| Structure-Activity Relationships | Systematic analog synthesis | Optimized biological activity |
| Mechanistic Studies | Enzyme kinetics/Binding assays | Target identification |
| Synthetic Applications | Reaction development | New synthetic methodologies |
The development of efficient synthetic methodologies for accessing this compound and its analogs constitutes a significant research objective with broader implications for heterocyclic chemistry. Current synthetic approaches often involve multi-step sequences that may limit the accessibility of diverse analogs for biological evaluation. Research efforts focus on developing more direct synthetic routes that enable rapid access to compound libraries for structure-activity relationship studies. These investigations have implications beyond the specific compound, contributing to general knowledge about pyrrolidine functionalization reactions.
Biological evaluation studies represent the ultimate research objective, where the compound's potential therapeutic applications are systematically investigated. Research has demonstrated that structurally related pyrrolidine derivatives exhibit activities against various disease targets, including cancer, neurological disorders, and infectious diseases. The unique structural features of this compound suggest potential applications in these therapeutic areas, warranting comprehensive biological screening programs. These studies not only evaluate the compound's direct therapeutic potential but also provide valuable structure-activity relationship data for designing improved analogs.
Properties
IUPAC Name |
3-(2-chloro-4-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKXVAXSBVNWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-28-2 | |
| Record name | Pyrrolidine, 3-(2-chloro-4-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Chemistry
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in various chemical industries.
The compound is being investigated for its potential biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by interacting with cellular pathways involved in cancer progression.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds indicates potential interactions with neurotransmitter systems, particularly dopamine and acetylcholine receptors. This could be relevant for treating neurodegenerative diseases and psychiatric disorders.
Medical Applications
Research indicates that this compound may have therapeutic properties. It is being explored for:
- CNS Disorders : As an antagonist of the histamine H3 receptor, it may improve cognitive performance in conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .
- Anxiety and Depression : In vivo studies have shown that derivatives of this compound can modulate behavior and physiological responses related to anxiety and depression .
Data Table: Comparison of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Binding Affinity Studies : Research shows that compounds with similar structures can effectively bind to nicotinic receptors, suggesting roles in addiction therapies and cognitive enhancement .
- In Vivo Studies : Animal model experiments indicate that derivatives exhibit promising results in managing anxiety and depression symptoms .
- Chemical Stability : The stability of this compound under various conditions has been assessed, revealing its capacity to undergo oxidation and reduction reactions critical for biological reactivity .
Mechanism of Action
The mechanism by which 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes through binding to active sites or allosteric sites on target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenoxy-Pyrrolidine Hydrochlorides
3-(2-Methoxy-4-propylphenoxy)pyrrolidine Hydrochloride
- Molecular Formula: C₁₄H₂₂ClNO₂.
- Molar Mass : 271.79 g/mol.
- Substituents : 2-methoxy (-OCH₃) and 4-propyl (-C₃H₇) groups.
- Properties : Increased lipophilicity due to the propyl group, enhancing membrane permeability. The methoxy group provides moderate electron-donating effects.
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
- Molecular Formula: C₁₁H₁₃ClF₃NO.
- Molar Mass : 267.68 g/mol.
- Substituents : 4-trifluoromethyl (-CF₃).
- Properties : The -CF₃ group is strongly electron-withdrawing, improving metabolic stability and resistance to oxidative degradation. Higher polarity compared to chloro/methyl analogs.
Target Compound: 3-(2-Chloro-4-methylphenoxy)pyrrolidine Hydrochloride
Piperidine vs. Pyrrolidine Derivatives
4-(Diphenylmethoxy)piperidine Hydrochloride
Functional Group Variations
(3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
- Molecular Formula: C₅H₉F₃NO·HCl.
- Substituents : Trifluoromethoxy (-OCF₃) on the pyrrolidine ring.
- Properties : The -OCF₃ group introduces both steric bulk and electron-withdrawing effects, influencing receptor binding kinetics.
3-(4-Methylphenylsulphonyl)pyrrolidine Hydrochloride
- Molecular Formula: Not explicitly stated, but inferred as C₁₁H₁₄ClNO₂S ().
- Substituents : Sulphonyl (-SO₂) group.
- Impact: Sulphonyl groups enhance water solubility but may reduce cell permeability compared to phenoxy derivatives.
Biological Activity
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-chloro-4-methylphenoxy group, which is crucial for its biological activity. The molecular formula is C12H15ClN2O, and it has a molecular weight of approximately 240.71 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN2O |
| Molecular Weight | 240.71 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate enzyme activity and receptor signaling pathways, which can lead to various pharmacological effects including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : The compound has been investigated for its ability to inhibit tumor growth, possibly through mechanisms involving the modulation of apoptosis-related pathways.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound. Notable findings include:
-
Antimicrobial Activity :
- In vitro assays demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent .
-
Antitumor Effects :
- A study focused on structure-activity relationships (SAR) highlighted that derivatives of pyrrolidine compounds, including this one, exhibited promising anticancer activities with specific IC50 values in various cancer cell lines . For example, modifications to the pyrrolidine core structure enhanced potency against MDM2, a target in cancer therapy.
- Pharmacokinetics :
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
- Case Study 1 : In a murine model of cancer, administration of the compound resulted in significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent .
- Case Study 2 : A pharmacodynamic study indicated that the compound effectively induced apoptosis in cancer cells through caspase activation pathways, supporting its role as an anticancer agent .
Preparation Methods
General Synthetic Strategy
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is typically synthesized via nucleophilic substitution reactions involving pyrrolidine derivatives and chlorinated phenoxy precursors. The synthesis involves:
- Preparation of the appropriate chlorophenol intermediate.
- Coupling with a protected or free pyrrolidine derivative.
- Deprotection and conversion to the hydrochloride salt.
Preparation of the Phenoxy Intermediate
The key phenoxy moiety, 2-chloro-4-methylphenol, is commercially available or can be synthesized by selective chlorination and methylation of phenol derivatives. The chlorination step often uses reagents such as POCl₃ or SOCl₂ for introducing chlorine atoms on the aromatic ring, as described in related pyridine derivative syntheses.
Pyrrolidine Derivative Preparation
Pyrrolidine intermediates, such as (S)-N-methyl-2-chloroethyl pyrrolidine, are synthesized via resolution and substitution steps involving aminoethyl tetramethyleneimine and levotartaric acid salts. The process includes:
- Formation of tartrate salts by reacting levotartaric acid with aminoethyl tetramethyleneimine in methanol at low temperatures (0-10 °C).
- Basification and extraction with chloroform to isolate the free base pyrrolidine derivative.
- Vacuum distillation to purify the product with yields around 78-81% and high optical purity (>99% GC, optical rotation ~95°).
Coupling Reaction to Form 3-(2-Chloro-4-methylphenoxy)pyrrolidine
A representative preparation involves the Mitsunobu reaction between a hydroxy-substituted pyrrolidine derivative and 2-chloro-4-methylphenol or related chlorophenols:
- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and tetrahydrofuran (THF) as solvent.
- Conditions: The phenol and DIAD are added portionwise to an ice-cold solution of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate and PPh₃ in THF, stirred at room temperature for 18 hours.
- Work-up: Concentration under reduced pressure, acid treatment with 4M HCl in dioxane, extraction with ethyl acetate and water, basification with potassium carbonate, and final extraction.
- Isolation: The product is precipitated as hydrochloride salt by treatment with HCl in diethyl ether and filtered to yield a white solid.
- Yield: Approximately 55% yield with high purity confirmed by LC-MS (m/z 198 [M+H]+).
Purification and Characterization
Purification is achieved by:
- Extraction and washing cycles with water, saturated brine, and organic solvents (ethyl acetate, chloroform).
- Drying over anhydrous magnesium sulfate or sodium sulfate.
- Concentration under vacuum.
- Precipitation of hydrochloride salt by acidification in diethyl ether.
Characterization data include:
Summary Table of Key Preparation Steps
Research Findings and Analysis
- The Mitsunobu reaction is effective for coupling phenols with pyrrolidine alcohols, providing moderate yields and high purity products.
- Optical purity and stereochemistry control are critical, achieved by using resolved pyrrolidine intermediates.
- The use of acid-base extraction and solvent partitioning ensures removal of impurities and by-products.
- The hydrochloride salt form enhances compound stability and facilitates isolation as a solid.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging pyrrolidine as the nucleophile and 2-chloro-4-methylphenol derivatives as electrophiles. Key reagents include amines or alcohols in polar solvents (e.g., DMF or DMSO) under elevated temperatures (60–100°C) . For example, substituting the chloro group in 2-chloro-4-methylphenol with pyrrolidine under basic conditions (e.g., NaOH or K₂CO₃) in a refluxing solvent system can yield the target compound. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of pyrrolidine protons (δ 1.8–3.5 ppm) and aromatic protons from the 2-chloro-4-methylphenoxy group (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : Verify the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (C₁₁H₁₅ClNO·HCl).
- HPLC : Assess purity (>95%) using a reverse-phase C18 column with a UV detector (λ = 254 nm) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Store at 2–8°C in a dry, inert environment to prevent hydrolysis or degradation .
- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For aerosol-prone steps (e.g., weighing), employ NIOSH-certified respirators (P95 or OV/AG/P99 filters) .
- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services for incineration or neutralization .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for novel derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can predict transition states and activation energies for substitution reactions, guiding solvent and catalyst selection. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to reduce trial-and-error iterations . Molecular dynamics simulations may also model solvent effects on reaction kinetics, improving yield predictability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, discrepancies in IC₅₀ values may arise from variations in cell permeability or metabolite interference .
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., fixed pH, temperature) and orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Degradation Studies : Perform accelerated stability testing (25–40°C) across pH 1–10. Monitor degradation products via LC-MS to identify hydrolysis-prone sites (e.g., the pyrrolidine HCl salt’s susceptibility to basic conditions) .
- Kinetic Modeling : Apply pseudo-first-order kinetics to derive degradation rate constants (k) and predict shelf-life under storage conditions .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer :
- Solubility Screening : Use a standardized shake-flask method with DMSO, DMF, and acetonitrile at 25°C. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
- Source Investigation : Compare solvent purity (e.g., anhydrous vs. hydrated DMSO) and measurement techniques (e.g., saturation vs. kinetic solubility) across studies .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
